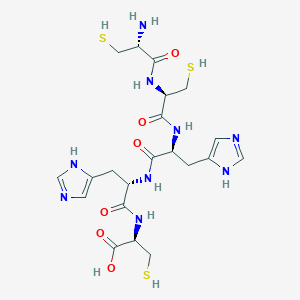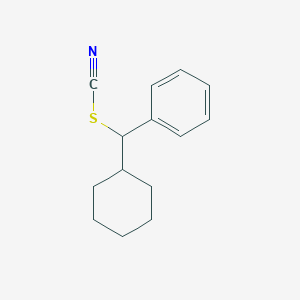![molecular formula C19H27N5OS B12630228 N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea CAS No. 920278-53-1](/img/structure/B12630228.png)
N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea is a complex organic compound that features a unique combination of imidazole and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product’s quality .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole and thiazole oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of advanced materials with specific properties
Mécanisme D'action
The mechanism by which N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole and thiazole rings can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]thiourea: Similar structure but with a thiourea moiety.
N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]carbamate: Contains a carbamate group instead of urea.
Uniqueness
N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea is unique due to its specific combination of imidazole and thiazole rings with a urea moiety. This structure provides distinct chemical and biological properties that are not found in similar compounds .
Propriétés
Numéro CAS |
920278-53-1 |
|---|---|
Formule moléculaire |
C19H27N5OS |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
1,1-dicyclohexyl-3-(5-imidazol-1-yl-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C19H27N5OS/c25-19(22-18-21-13-17(26-18)23-12-11-20-14-23)24(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-16H,1-10H2,(H,21,22,25) |
Clé InChI |
HGAVNTAKZLEMLU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=NC=C(S3)N4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12630149.png)
![methyl (8S,9S,10S,11R,13S,14S,17R)-17-acetyloxy-17-(2-acetyloxyacetyl)-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11-carboxylate](/img/structure/B12630150.png)
![4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole](/img/structure/B12630157.png)
![4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester](/img/structure/B12630159.png)


![2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate](/img/structure/B12630175.png)
![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12630177.png)

![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile](/img/structure/B12630191.png)
![Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]](/img/structure/B12630196.png)

![N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12630206.png)

